N-(6-methyl-4-quinazolinyl)alanine hydrochloride
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Overview
Description
N-(6-methyl-4-quinazolinyl)alanine hydrochloride is a chemical compound with the molecular formula C12H13N3O2·HCl. It is a derivative of quinazoline, a bicyclic compound that contains a benzene ring fused to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-4-quinazolinyl)alanine hydrochloride typically involves the reaction of 6-methyl-4-quinazolinone with alanine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to produce the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-4-quinazolinyl)alanine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, reduction may produce quinazoline amines, and substitution reactions can result in various substituted quinazoline derivatives .
Scientific Research Applications
N-(6-methyl-4-quinazolinyl)alanine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-methyl-4-quinazolinyl)alanine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(6-methyl-4-quinazolinyl)alanine hydrochloride include other quinazoline derivatives such as:
- 4-quinazolinone
- 6-methylquinazoline
- N-(4-quinazolinyl)alanine
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the alanine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C12H14ClN3O2 |
---|---|
Molecular Weight |
267.71 g/mol |
IUPAC Name |
(2S)-2-[(6-methylquinazolin-4-yl)amino]propanoic acid;hydrochloride |
InChI |
InChI=1S/C12H13N3O2.ClH/c1-7-3-4-10-9(5-7)11(14-6-13-10)15-8(2)12(16)17;/h3-6,8H,1-2H3,(H,16,17)(H,13,14,15);1H/t8-;/m0./s1 |
InChI Key |
DEKCXBGVNGTROS-QRPNPIFTSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=CN=C2N[C@@H](C)C(=O)O.Cl |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2NC(C)C(=O)O.Cl |
Origin of Product |
United States |
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